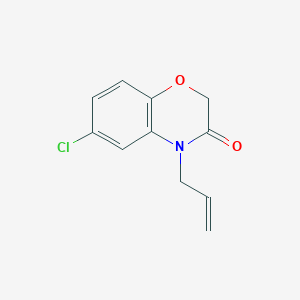![molecular formula C20H19N3O3S B253951 N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253951.png)
N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as MMP, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research. MMP is a synthetic compound that has been synthesized using a specific method, and its mechanism of action and physiological effects are still being studied. In
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide works by inhibiting the activity of dihydroorotate dehydrogenase, which is essential for the synthesis of DNA in rapidly dividing cells. This leads to a decrease in the production of DNA, which in turn inhibits the growth of cancer cells. N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide also inhibits the production of inflammatory cytokines, which are responsible for the progression of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of dihydroorotate dehydrogenase, which is essential for the synthesis of DNA in rapidly dividing cells. This leads to a decrease in the production of DNA, which in turn inhibits the growth of cancer cells. N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide also inhibits the production of inflammatory cytokines, which are responsible for the progression of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its specificity. N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide selectively inhibits the activity of dihydroorotate dehydrogenase, which makes it an ideal compound for studying the role of this enzyme in various biological processes. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is its potential toxicity. N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to be toxic to certain cell types at high concentrations, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide. One direction is to study its potential in treating other diseases such as Alzheimer's disease and Parkinson's disease. N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to have neuroprotective effects, which makes it a promising compound for treating neurodegenerative diseases. Another direction is to study the potential of N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in combination with other compounds for treating cancer. N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to enhance the efficacy of other cancer drugs, which makes it a promising candidate for combination therapy.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylamine with ethyl chloroacetate to form N-(2-methoxy-5-methylphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(2-methoxy-5-methylphenyl)glycine chloride, which is then reacted with potassium thioacetate to form N-(2-methoxy-5-methylphenyl)glycine thioacetate. The final step involves the reaction of N-(2-methoxy-5-methylphenyl)glycine thioacetate with 4-oxo-6-phenyl-1H-pyrimidine-2-thiol to form N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has shown potential in various medical research applications. One of the most promising applications is in cancer research. N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of an enzyme called dihydroorotate dehydrogenase, which is essential for the synthesis of DNA in rapidly dividing cells. N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to inhibit the production of inflammatory cytokines, which are responsible for the progression of these diseases.
Eigenschaften
Produktname |
N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
Molekularformel |
C20H19N3O3S |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H19N3O3S/c1-13-8-9-17(26-2)16(10-13)21-19(25)12-27-20-22-15(11-18(24)23-20)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,25)(H,22,23,24) |
InChI-Schlüssel |
OKTVAHRVCLLVDU-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)
![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate](/img/structure/B253874.png)
![[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B253883.png)
![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)
![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)
![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)
![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)
